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3-(3-Methyl-pyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(3-Methyl-pyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a pyrazine moiety, and a tert-butyl ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-pyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazine Moiety: The pyrazine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-pyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated compounds, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3-Methyl-pyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the development of therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-pyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methyl-pyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid methyl ester
- 3-(3-Methyl-pyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid ethyl ester
- 3-(3-Methyl-pyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid isopropyl ester
Uniqueness
Compared to similar compounds, 3-(3-Methyl-pyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester offers unique properties due to the presence of the tert-butyl ester group. This group can influence the compound’s solubility, stability, and reactivity, making it a valuable molecule for various applications.
Biological Activity
3-(3-Methyl-pyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound features a piperidine ring, a pyrazine moiety, and a tert-butyl ester functional group, which contribute to its unique chemical properties and potential therapeutic applications.
- Molecular Formula : C16H25N3O3
- Molecular Weight : Approximately 323.5 g/mol
- Structure : The compound's structural uniqueness arises from the combination of functional groups that may confer specific biological activities.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, primarily through interactions with specific molecular targets such as enzymes or receptors. The exact mechanisms of action are still under investigation but may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could suggest applications in neuropharmacology.
Research Findings
A review of the literature reveals several studies investigating the biological activity of this compound:
- Antimicrobial Activity : In vitro studies have shown that the compound exhibits antimicrobial properties against various bacterial strains, suggesting potential use in treating infections.
- Anticancer Potential : Preliminary research indicates that it may inhibit cancer cell proliferation, warranting further exploration in oncology.
- Neuroprotective Effects : Some studies indicate neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2022) evaluated the antimicrobial activity of various derivatives of piperidine compounds, including this compound. The results demonstrated significant inhibition of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Case Study 2: Anticancer Activity
In a study published by Lee et al. (2023), the anticancer properties were assessed using human cancer cell lines. The compound showed a dose-dependent reduction in cell viability, with IC50 values indicating effective cytotoxicity at concentrations lower than those used in traditional chemotherapeutics.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful.
Compound Name | Structure | Key Features |
---|---|---|
4-(3-Methyl-pyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester | Structure | Similar piperidine and pyrazine structure; potential for similar biological activities |
2-(3-Methyl-pyrazin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Structure | Contains pyrrolidine ring; different cyclic structure may affect biological activity |
2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Structure | Chlorine substitution on pyridine; variability in reactivity due to halogen presence |
Properties
IUPAC Name |
tert-butyl 3-[(3-methylpyrazin-2-yl)oxymethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-12-14(18-8-7-17-12)21-11-13-6-5-9-19(10-13)15(20)22-16(2,3)4/h7-8,13H,5-6,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIIUKGJFNWYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OCC2CCCN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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